

A Comparative Guide to PTP1B Inhibitors: DPM-1001 vs. Trodusquemine (MSI-1436)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DPM-1001

Cat. No.: B12372842

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a highly validated therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2] Inhibition of PTP1B enhances insulin and leptin signaling, offering a promising strategy to combat these conditions.[2][3] This guide provides an objective comparison of two notable PTP1B inhibitors: the well-studied trodusquemine (MSI-1436) and the newer analog, **DPM-1001**.

Overview and Mechanism of Action

Trodusquemine (MSI-1436) is a naturally occurring aminosterol originally isolated from the spiny dogfish.[4] It functions as a non-competitive, allosteric inhibitor of PTP1B.[4][5] Its mechanism involves binding to a C-terminal, non-catalytic region of the enzyme, inducing a conformational change that inhibits its activity.[6] This allosteric approach provides high selectivity for PTP1B over other protein tyrosine phosphatases, such as its closest homolog, TCPTP.[7][8] Trodusquemine has demonstrated a wide range of effects in preclinical models, including appetite suppression, weight loss, improved glucose metabolism, and neuroprotective properties.[4][9] It is also capable of crossing the blood-brain barrier.[7]

DPM-1001 is a synthetic analog of trodusquemine, designed to improve upon its predecessor's drug-like properties.[10][11] It also acts as a potent and specific inhibitor of PTP1B.[12] Notably, **DPM-1001**'s development focused on achieving oral bioavailability, a significant limitation of trodusquemine.[10][13] In addition to PTP1B inhibition, **DPM-1001** functions as a potent and

selective copper chelator.[13][14] This dual activity is being explored for therapeutic potential in conditions associated with copper accumulation, such as Wilson's disease.[13][14] The copper chelation has also been shown to enhance its potency as a PTP1B inhibitor.[10]

Comparative Performance Data

The following tables summarize key quantitative data for **DPM-1001** and trodusquemine, based on available preclinical studies.

Parameter	DPM-1001	Trodusquemine (MSI-1436)	Reference(s)
Mechanism of Action	Non-competitive, Allosteric Inhibitor; Copper Chelator	Non-competitive, Allosteric Inhibitor	[5][10][12]
PTP1B IC50	100 nM (with 30-min pre-incubation) 600 nM (no pre-incubation)	~600 nM - 1 μ M	[7][8][12][15]
Selectivity	Specific for PTP1B	~200-fold selective for PTP1B over TCPTP (IC50 ~224 μ M)	[7][8][10]
Oral Bioavailability	Orally bioavailable	Poor oral bioavailability (requires IV or IP administration)	[7][10][13]
Blood-Brain Barrier	Penetrant	Penetrant	[7][14]

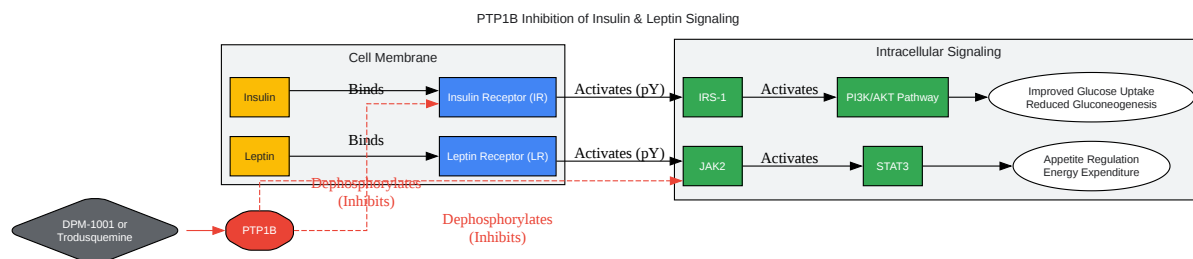
Table 1: Comparison of In Vitro and Pharmacokinetic Properties.

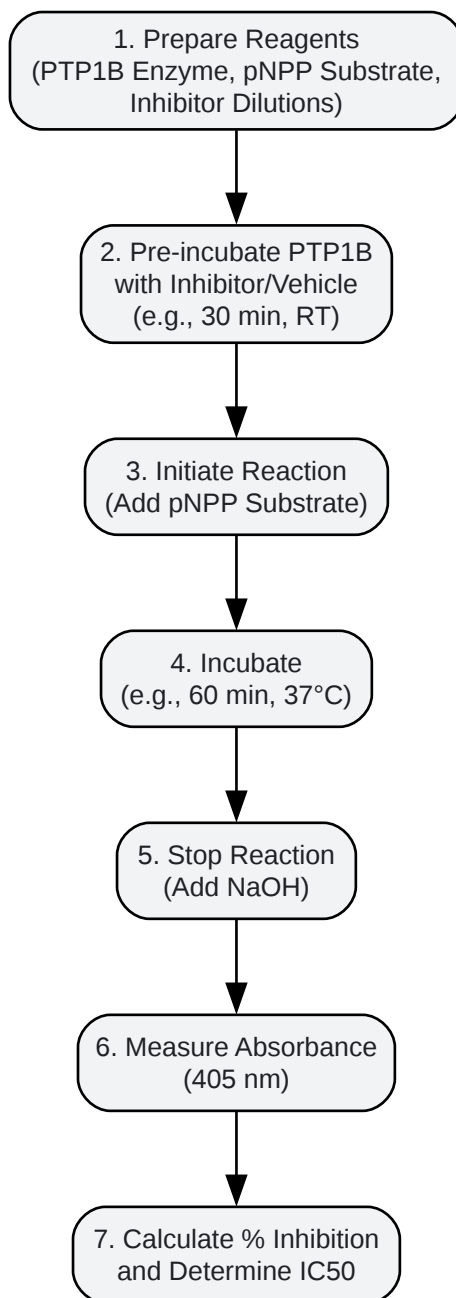
In Vivo Model	DPM-1001 Effect	Trodoquamine (MSI-1436) Effect	Reference(s)
Diet-Induced Obesity (Mice)	5% decrease in body weight (5 mg/kg, daily). Improved glucose tolerance and insulin sensitivity.	Suppresses appetite, promotes weight loss, and rescues hyperglycemia.	[4] [10] [12]
Metabolic Syndrome	Enhances insulin and leptin signaling.	Ameliorates metabolic syndrome, corrects hepatic steatosis.	[4] [10]
Atherosclerosis (LDLR-/- Mice)	Not explicitly reported.	Attenuates atherosclerotic plaque formation. Reduces circulating cholesterol and triglycerides.	[16]
Wilson's Disease (Mouse Model)	Lowers copper levels in liver and brain.	Not applicable.	[13]

Table 2: Comparison of Preclinical In Vivo Efficacy.

Signaling Pathway Inhibition

Both **DPM-1001** and trodoquamine enhance signaling cascades downstream of the insulin receptor (IR) and leptin receptor (LR) by preventing their dephosphorylation by PTP1B. This action restores cellular sensitivity to insulin and leptin, which is often blunted in metabolic diseases.



Experimental Workflow for PTP1B IC₅₀ Assay

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential | Anticancer Research [ar.iiarjournals.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Trodusquemine - Wikipedia [en.wikipedia.org]
- 5. Facebook [cancer.gov]
- 6. Can Allosteric Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine [mdpi.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. DPM-1001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate DPM-1001 for the Treatment of Wilson Disease - BioSpace [biospace.com]
- 15. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR^{-/-} mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to PTP1B Inhibitors: DPM-1001 vs. Trodusquemine (MSI-1436)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372842#dpm-1001-versus-trodusquemine-msi-1436-for-ptp1b-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com